1-(4-Chlorophenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves the following steps:
Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a 4-chlorophenyl halide reacts with the pyrrolidin-2-one core.
Attachment of the piperazine moiety: The piperazine ring is introduced through a coupling reaction, often using reagents such as carbodiimides or other coupling agents.
Final coupling with pyridine: The pyridine ring is attached to the piperazine moiety through a similar coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: As an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one would depend on its specific biological target. Generally, compounds of this type may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A simpler analog with similar structural features.
4-(4-Chlorophenyl)-1-piperazinylcarbonylpyrrolidin-2-one: A closely related compound with slight structural variations.
1-(4-Chlorophenyl)-4-(pyridin-2-yl)piperazine: Another analog with a different substitution pattern.
Uniqueness
1-(4-Chlorophenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H21ClN4O2 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H21ClN4O2/c21-16-4-6-17(7-5-16)25-14-15(13-19(25)26)20(27)24-11-9-23(10-12-24)18-3-1-2-8-22-18/h1-8,15H,9-14H2 |
InChI Key |
CHDCJDKQEYKCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.